molecular formula C12H24N2O B1479144 (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2097956-15-3

(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol

Cat. No.: B1479144
CAS No.: 2097956-15-3
M. Wt: 212.33 g/mol
InChI Key: PYONUMUNYDRNDE-UHFFFAOYSA-N
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Description

The compound “(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol” is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom . The compound also contains an aminopropyl group and a methanol group.


Molecular Structure Analysis

The compound contains a spiro ring system with a nitrogen atom at the shared position. It also has a three-carbon chain (propyl) with an amine group at the end, and a methanol group attached to the spiro system .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of an amine group could make the compound basic, and the presence of an alcohol group could make it polar .

Scientific Research Applications

Photochemical Transformation

A novel photochemical transformation was studied by Marubayashi et al., where a methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate underwent a unique reaction in methanol, yielding four β-lactam compounds. This study highlights the potential of using photochemical reactions for synthesizing complex organic structures that could be analogous or related to the compound (Marubayashi et al., 1992).

Hydrolysis and Acylation of Imino Groups

Research by Belikov et al. investigated the hydrolysis and acylation of imino groups in certain compounds, leading to the formation of derivatives with potential pharmacological significance. This kind of chemical modification could be applicable to similar azaspiro compounds for developing new therapeutic agents (Belikov et al., 2013).

Anticonvulsant Properties

A study by Obniska and Kamiński explored the synthesis and anticonvulsant properties of N-phenylamino derivatives of azaspiro compounds. Their research provides a template for investigating the biological activities of structurally related molecules, suggesting potential applications in medicinal chemistry for neurological conditions (Obniska & Kamiński, 2006).

Synthesis and Biological Activity

Another study focused on the synthesis of new 3H-pyrrole derivatives from specific azaspiro compounds, demonstrating the diverse chemical reactivity and potential for generating biologically active molecules. This research underscores the utility of azaspiro compounds as precursors in synthetic organic chemistry and their relevance in drug discovery processes (Belikov et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Without specific information, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Without specific information, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

[2-(3-aminopropyl)-2-azaspiro[4.4]nonan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-6-3-7-14-8-11(9-15)12(10-14)4-1-2-5-12/h11,15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYONUMUNYDRNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
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(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 3
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 4
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 5
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 6
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol

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